![molecular formula C11H13Cl3N2O B6302904 2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride CAS No. 2270905-27-4](/img/structure/B6302904.png)

2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

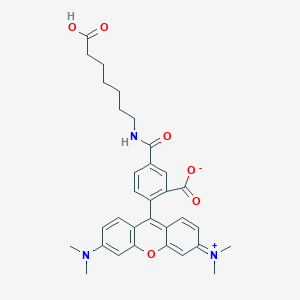

“2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride” is a chemical compound with the CAS Number: 861038-72-4 . It has a molecular weight of 351.7 and its linear formula is C15H21Cl3N2O .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is stored in an inert atmosphere at room temperature .Scientific Research Applications

2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride has a wide range of applications in scientific research. It is used as a fluorescent dye in DNA sequencing and as a fluorescent tracer in cell imaging. It is also used as a fluorescent probe in biochemical and physiological studies. This compound has been used to study the structure and function of proteins, lipids, and nucleic acids. It has also been used to study the effects of drugs on cell signaling pathways.

Mechanism of Action

Target of Action

The primary target of 2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride is the two-pore domain potassium channel TRESK . This channel plays a crucial role in maintaining the resting membrane potential and regulating neuronal excitability.

Mode of Action

This compound acts as an activator of the TRESK channel . By activating this channel, it increases potassium ion conductance, which leads to hyperpolarization of the neuronal membrane. This hyperpolarization inhibits the firing of action potentials, thereby reducing neuronal excitability.

Pharmacokinetics

Similar compounds have shown good inhibitory activity , suggesting that they may have favorable pharmacokinetic properties.

Advantages and Limitations for Lab Experiments

2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride has several advantages as a fluorescent probe in laboratory experiments. It is a highly stable compound that is soluble in water and has a high quantum yield. It is also relatively inexpensive and easy to use. The major limitation of this compound is its low sensitivity, which limits its use in certain types of experiments.

Future Directions

There are several potential future directions for 2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride research. One potential direction is to use this compound as a tool for drug delivery. Another potential direction is to use this compound as a tool for imaging and quantifying proteins, lipids, and nucleic acids in living cells. Additionally, this compound could be used to study the effects of drugs on gene expression and epigenetics. Finally, this compound could be used to study the effects of drugs on the endocannabinoid system, the immune system, and the nervous system.

Synthesis Methods

2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride can be synthesized in a two-step process. The first step involves the reaction of 5-chloroquinoline and ethylenediamine in the presence of a base such as sodium hydroxide. This reaction produces 2-chloro-N,N-diethyl-5-chloroquinoline, which is then reacted with hydrochloric acid to form this compound.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Quinoline derivatives are known to interact with various enzymes and proteins . The nature of these interactions often depends on the specific structure of the quinoline derivative and the biochemical context in which it is present.

Cellular Effects

Some quinoline derivatives have been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Quinoline derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .

properties

IUPAC Name |

2-(5-chloroquinolin-8-yl)oxyethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O.2ClH/c12-9-3-4-10(15-7-5-13)11-8(9)2-1-6-14-11;;/h1-4,6H,5,7,13H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDVDUOPFFSRLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)OCCN)Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-Bromo-4-(4-fluoro-2,6-dimethyl-phenoxy)phenyl]ethanone](/img/structure/B6302865.png)

![(3S,3aR,5R,6aR,7R)-6-Iodo-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid](/img/structure/B6302917.png)